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Compound of Interest |

Compound Name: FMF-04-159-2
CAS No.: 2364489-81-4
Cat. No.: B607487
. J

Introduction & Mechanism of Action

FMF-04-159-2 is a potent, cell-permeable, and covalent inhibitor designed to target Cyclin-
Dependent Kinase 14 (CDK14) and other TAIRE family kinases (CDK16, 17, 18).[1][2][3] Unlike
traditional reversible kinase inhibitors, FMF-04-159-2 forms an irreversible covalent bond with a
specific cysteine residue (Cys218 in CDK14) within the ATP-binding pocket.

Scientific Significance

The TAIRE kinases are understudied regulators of the cell cycle, specifically the G2/M
transition. FMF-04-159-2 serves as a critical chemical probe to dissect the non-redundant roles
of CDK14 in cancer cell proliferation, particularly in Wnt-driven cancers like colorectal
carcinoma (e.g., HCT116).

The Critical Control: FMF-04-159-R

To validate biological findings, every experiment using FMF-04-159-2 must be paired with FMF-
04-159-R, a structural analog that lacks the electrophilic "warhead" (acrylamide) required for
covalent bonding. This reversible control allows researchers to distinguish between on-target
covalent effects (CDK14) and off-target reversible effects (e.g., CDK2 inhibition).[4]

Experimental Design Principles
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When optimizing assays for FMF-04-159-2, standard IC50 protocols are insufficient because
potency is time-dependent for covalent inhibitors. The experimental design must account for
occupancy time and washout stability.

Key Optimization Parameters

Parameter Recommendation Rationale

High expression of CDK14;
Cell Line HCT116 (Colorectal) validated model in primary

literature.

Sufficient time for covalent
Incubation Time 4—6 Hours (Pulse) bond formation before

washout.

Essential to remove unbound

3x PBS Wash + Media compound and demonstrate
Washout ) o
Replacement sustained inhibition
(covalency).
Allows phenotypic effects
Readout Timing 24—-48 Hours post-washout (G2/M arrest) to manifest after
target engagement.
Must be run in parallel. Loss of
Control FMF-04-159-R (Reversible) potency after washout confirms

reversible binding.

Visualizing the Mechanism

The following diagram illustrates the differential logic between the covalent probe and its
reversible control, guiding the assay interpretation.
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Caption: Logic flow for distinguishing covalent efficacy (FMF-04-159-2) from reversible off-
target effects using washout.

Detailed Protocols
Protocol A: The "Washout" Viability Assay

Objective: To confirm that FMF-04-159-2 exerts anti-proliferative effects through a covalent
mechanism.

Reagents:

HCT116 Cells.[1][2][4][5][6][7]

FMF-04-159-2 (10 mM DMSO stock).

FMF-04-159-R (10 mM DMSO stock).

CellTiter-Glo® or equivalent ATP-based viability reagent.
Step-by-Step Workflow:

e Seeding: Plate HCT116 cells at 3,000 cells/well in 96-well white-walled plates. Incubate
overnight at 37°C.

o Compound Preparation: Prepare 10-point serial dilutions of both FMF-04-159-2 and FMF-04-
159-R in growth media. Top concentration: 10 uM.

e Pulse Treatment: Remove media from cells and add 100 pL of compound-containing media.
e Incubation: Incubate for 4 hours. (This is the "Pulse").
e The Washout (Critical Step):

o Group A (No Wash): Leave compound on cells.
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o Group B (Washout): Aspirate media. Wash gently 3x with warm PBS. Add 100 pL fresh
drug-free media.

e Recovery: Incubate both groups for an additional 72 hours.
o Readout: Add CellTiter-Glo reagent, shake for 10 mins, and read luminescence.
Data Interpretation:

e FMF-04-159-2: The IC50 should remain similar between "No Wash" and "Washout"
conditions (Shift < 3-fold).

e FMF-04-159-R: The IC50 should shift dramatically (>10-fold) or disappear in the "Washout"
condition, indicating the inhibitor washed away.

Protocol B: Target Engagement (Competition Pull-Down)

Objective: To verify physical binding of FMF-04-159-2 to CDK14 in live cells.

Reagents:

Probe: Biotin-FMF-03-198-2 (Biotinylated analog for pull-down).[1]

Streptavidin-Agarose beads.

Lysis Buffer (1% Triton X-100, protease/phosphatase inhibitors).

Primary Antibody: Anti-CDK14.
Step-by-Step Workflow:

e Treatment: Treat HCT116 cells (in 10cm dishes) with FMF-04-159-2 (various concentrations:
0, 0.1, 0.5, 1.0 uM) for 2 hours.

» Lysis: Wash cells with cold PBS and lyse on ice. Clarify lysate by centrifugation (14,000 rpm,
10 min).

e Probe Labeling: Add Biotin-FMF-03-198-2 (1 uM final) to the lysate. Incubate for 1 hour at
4°C with rotation.
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o Logic: If FMF-04-159-2 successfully bound CDK14 in the live cells (Step 1), the binding
site is blocked. The Biotin-probe cannot bind.

o Pull-Down: Add Streptavidin beads to capture Biotin-probe complexes. Incubate 1 hour.
e Wash & Elute: Wash beads 3x with lysis buffer. Boil beads in SDS-PAGE sample buffer.
e Western Blot: Run measuring CDK14.

o Result: A decrease in CDK14 signal indicates successful target engagement by FMF-04-
159-2 (Competition).

Protocol C: Functional Readout (Cell Cycle Analysis)
Objective: To observe the G2/M arrest characteristic of CDK14 inhibition.
Workflow:

Seed: HCT116 cells at 50% confluence.

e Treat: Add 1 uM FMF-04-159-2. Include DMSO control.
e Timepoint: Harvest cells at 24 hours.

o Fixation:

[¢]

Trypsinize and pellet cells.[4]

o

Resuspend in 300 pL PBS.

[e]

Add 700 pL ice-cold Ethanol dropwise while vortexing (70% final EtOH).

Fix at -20°C for >2 hours.

(¢]

e Staining:
o Wash 2x with PBS.[4]

o Resuspend in PBS containing 20 pg/mL Propidium lodide (PI) and 200 pg/mL RNase A.
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o Incubate 30 min at 37°C.

o Flow Cytometry: Analyze PI histogram.

o Success Criteria: Significant increase in 4N DNA content (G2/M peak) compared to
DMSO.

Troubleshooting & Optimization Guide

Issue Probable Cause Solution

Reduce concentration to <1
UM. FMF-04-159-2 is selective
for CDK14 over CDK2 at

concentrations <500 nM.

High Toxicity in Control Off-target CDK2 inhibition

Ensure 3 full washes with
No "Washout" Effect for ) ]
] Incomplete washing warm PBS. Do not rush this
Reversible Control .
step.

CDK14 levels vary. Use
HCT116 or Hela cells. Ensure
) lysis buffer contains
Weak Western Signal Low CDK14 abundance o ]
phosphatase inhibitors if
blotting for downstream

substrates.

FMF-04-159-2 is hydrophobic.
o N Do not exceed 0.1% DMSO
Precipitation Compound solubility ) o
final concentration in the assay

well.
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¢ FMF-04-159-2 Product Datasheet. Tocris Bioscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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